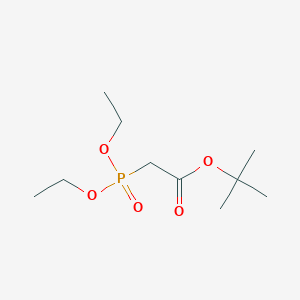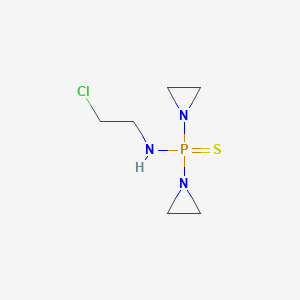
4,5-Dihydroxy-2-nitrobenzaldehyde
Vue d'ensemble
Description
4,5-Dihydroxy-2-nitrobenzaldehyde (DHNB) is a yellow crystalline compound that has been widely used in scientific research due to its unique properties. DHNB is a nitroaromatic compound that contains both hydroxyl and aldehyde functional groups, which makes it a versatile compound for various research applications.
Applications De Recherche Scientifique
Synthèse de complexes de molybdène
L'une des applications importantes du 4,5-Dihydroxy-2-nitrobenzaldehyde est la synthèse de complexes de molybdène. Ces complexes sont coordonnés avec un ligand de type aroyl hydrazone (H 2 L), qui est généré par condensation de la 2-hydroxy-5-nitrobenzaldehyde avec la benzhydrazide . La synthèse produit deux types de complexes mononucléaires, spécifiquement [MoO 2 (L) (MeOH)] et [MoO 2 (L) (H 2 O)], ainsi qu'un complexe dinucléaire ponté par la bipyridine, [(MoO 2 (L)) 2 (4,4’-bpy)] .
Catalyseurs d'oxydation potentiels
Les complexes de molybdène synthétisés ont été testés comme catalyseurs dans l'époxydation du cyclooctène et l'oxydation du linalool . Parmi ceux-ci, le complexe mononucléaire coordonné à l'eau, [MoO 2 (L) (H 2 O)], a démontré des propriétés électriques et catalytiques supérieures .
Semi-conducteurs
Les complexes de molybdène dérivés du this compound ont des applications potentielles en tant que semi-conducteurs . La spectroscopie d'impédance en état solide (SS-IS) a été utilisée pour étudier les propriétés électriques de ces complexes .
Mécanisme D'action
Target of Action
The primary target of 4,5-Dihydroxy-2-nitrobenzaldehyde (DHNB) is Xanthine Oxidase (XOD) . XOD is an enzyme that plays a crucial role in the production of uric acid, the metabolic product of purines .
Mode of Action
DHNB interacts with XOD and inhibits its activity . This interaction results in a decrease in the production of uric acid .
Biochemical Pathways
The inhibition of XOD by DHNB affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting XOD, DHNB reduces the production of uric acid, thereby affecting the downstream effects associated with uric acid accumulation, such as hyperuricemia and gout .
Result of Action
The inhibition of XOD by DHNB leads to a reduction in uric acid production . In a mouse model of acute hyperuricemia, DHNB effectively controlled the serum uric acid content and significantly inhibited serum XOD activity . This indicates that DHNB could potentially be used as a therapeutic agent for conditions related to high levels of uric acid, such as hyperuricemia and gout .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4,5-Dihydroxy-2-nitrobenzaldehyde has been found to interact with xanthine oxidase (XOD), an enzyme involved in the metabolism of purines . It inhibits XOD activity in a time-dependent manner, similar to allopurinol, a clinical XOD inhibitory drug . This interaction suggests that this compound could play a role in the regulation of purine metabolism .
Cellular Effects
Its ability to inhibit XOD suggests that it could influence cellular processes related to purine metabolism . By inhibiting XOD, this compound could potentially reduce the production of uric acid, a byproduct of purine metabolism .
Molecular Mechanism
This compound inhibits XOD activity by interacting with the molybdenum center of the enzyme . It is slowly converted to its carboxylic acid at a rate of 10⁻¹⁰ mol/L/s . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas at 2-8°C .
Dosage Effects in Animal Models
In a mouse model of acute hyperuricemia, a moderate dose of a derivative of this compound effectively controlled the serum uric acid content and significantly inhibited serum XOD activity . This suggests that the effects of this compound may vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of purines, as it interacts with XOD, an enzyme that produces uric acid during the purine metabolism .
Transport and Distribution
Subcellular Localization
Given its interactions with enzymes such as XOD, it is likely that it localizes to areas of the cell where these enzymes are present .
Propriétés
IUPAC Name |
4,5-dihydroxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAAKNQPCGUCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 4,5-dihydroxy-2-nitrobenzaldehyde not detected in the reaction of caffeic acid with nitrite despite previous reports suggesting its formation?
A1: Previous studies might have used different reaction conditions or analytical techniques that led to the misidentification of this compound. This study [] employed a range of conditions (varying pH and concentrations) and did not find any evidence of its formation. The researchers meticulously characterized the reaction products, revealing a different reaction pathway leading to oxime derivatives, 3,4-dihydroxybenzaldehyde, 3,4-dihydroxybenzoic acid, and other products, instead of the anticipated ring nitration product. This highlights the importance of carefully controlled experiments and accurate product identification in chemical synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)
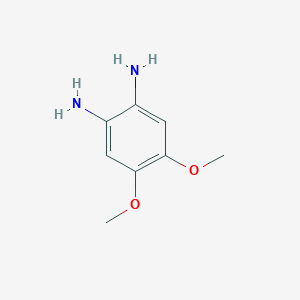

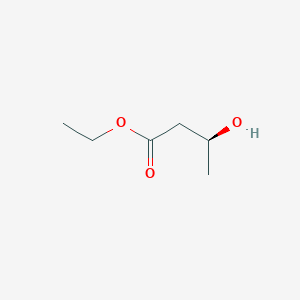


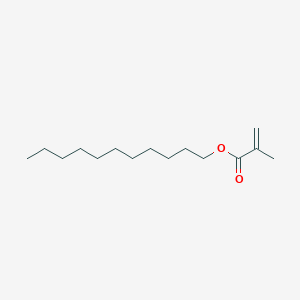
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)


